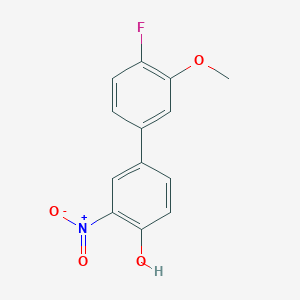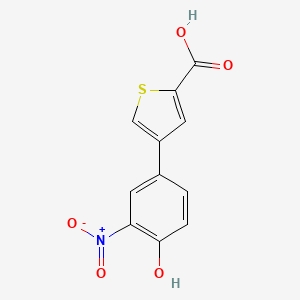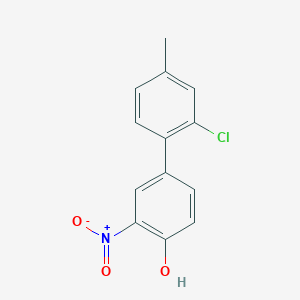
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-CMPN) is a nitrophenol compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 110-112°C and a density of 1.5 g/cm3. The compound is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. 4-CMPN is a versatile compound that has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a ligand for metal-organic frameworks.
科学的研究の応用
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, such as the c-Abl tyrosine kinase, and as a ligand for metal-organic frameworks. It has also been used as an antioxidant in organic synthesis and as a reagent in the synthesis of other organic compounds.
作用機序
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the active site of the enzyme, blocking its activity. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the metal ions in the framework, forming a complex. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% helps to scavenge free radicals, preventing them from causing oxidative damage to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% are dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can reduce the activity of the target enzyme, leading to changes in cell signaling pathways. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can form complexes with the metal ions, leading to changes in the structure and properties of the framework. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can scavenge free radicals, preventing them from causing oxidative damage to other molecules.
実験室実験の利点と制限
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from commercial suppliers. It is also a relatively stable compound, and is soluble in most organic solvents, making it easy to work with in the lab. The main limitation of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is that it is a relatively weak inhibitor of protein kinases, so it may not be suitable for use in experiments where a stronger inhibitor is required.
将来の方向性
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in scientific research applications is likely to continue to grow in the future. Further research is needed to explore its potential as a ligand for metal-organic frameworks, and its ability to act as an antioxidant in organic synthesis. Additionally, research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as an inhibitor of other protein kinases, and to develop more potent inhibitors. Finally, further research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as a therapeutic agent, as it has shown promise as an anti-cancer agent in animal models.
合成法
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized through the reaction of 3-chloro-2-methylphenol with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction produces a yellow-orange solution, which is then filtered and concentrated to yield a white crystalline solid. The solid is then washed with water and dried to yield the desired product.
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQZQAXEIOIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686275 |
Source


|
| Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261923-69-6 |
Source


|
| Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














